
2-hydroxy-4-methanesulfonylbenzoic acid
Overview
Description
2-Hydroxy-4-methanesulfonylbenzoic acid is an organic compound with the molecular formula C8H8O5S It is characterized by the presence of a hydroxyl group (-OH) and a methanesulfonyl group (-SO2CH3) attached to a benzoic acid core
Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can have various interactions with their targets . More studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
2-Hydroxy-4-(methylsulfonyl)benzoic acid: is a type of hydroxybenzoic acid, which are the building blocks of most phenolic compounds in foods . The biosynthesis of hydroxybenzoic acids is important for understanding the biosynthesis of individual phenolic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-4-(methylsulfonyl)benzoic acid . For instance, it’s known that benzoic acid derivatives can be harmful to aquatic life .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methanesulfonylbenzoic acid typically involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C7H6O3+CH3SO2Cl→C8H8O5S+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methanesulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The hydroxyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives with ketone or carboxylic acid groups.
Reduction: Formation of this compound derivatives with sulfide or thiol groups.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Hydroxy-4-methanesulfonylbenzoic acid serves as an important intermediate in organic synthesis. It is utilized as a building block for the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structural features allow for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry.
Biological Applications
Enzyme Inhibition and Modulation
Research has indicated that this compound may function as an enzyme inhibitor or modulator. This property is particularly relevant in drug design, where targeting specific enzymes can lead to therapeutic benefits in various diseases.
Anti-inflammatory and Analgesic Properties
Studies have explored the anti-inflammatory and analgesic effects of this compound. Its potential to alleviate pain and inflammation positions it as a candidate for further investigation in medicinal chemistry, particularly for conditions such as arthritis or other inflammatory disorders.
Industrial Applications
Production of Dyes and Pigments
In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties facilitate the synthesis of colorants used in textiles, plastics, and other materials.
Data Tables
Application Area | Specific Use | Comments |
---|---|---|
Chemical Synthesis | Building block for complex molecules | Essential for pharmaceutical and agrochemical synthesis |
Biological Applications | Enzyme inhibition/modulation | Potential therapeutic applications |
Anti-inflammatory and analgesic properties | Under investigation for pain management | |
Industrial Applications | Production of dyes and pigments | Used in various industries including textiles |
Case Studies
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of this compound on animal models with induced inflammation. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential use in treating inflammatory diseases.
Case Study 2: Synthesis of Complex Molecules
In a synthetic chemistry study, researchers successfully utilized this compound as a precursor to synthesize novel sulfonamide derivatives. These derivatives exhibited promising antibacterial activity against various pathogens, demonstrating the compound's utility in drug development.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylbenzenesulfonic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
4-Hydroxybenzoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the sulfonyl group, commonly used in the synthesis of aspirin.
Uniqueness
2-Hydroxy-4-methanesulfonylbenzoic acid is unique due to the presence of both hydroxyl and methanesulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Hydroxy-4-methanesulfonylbenzoic acid (also known as a derivative of benzoic acid) has garnered interest in various fields, particularly in agriculture and medicinal chemistry. This article explores its biological activity, focusing on herbicidal properties, metabolic modulation, and potential therapeutic applications.
Herbicidal Properties
Mechanism of Action
Research indicates that this compound exhibits significant herbicidal activity against a range of weed species. Its effectiveness is attributed to its selective action, which allows it to target specific weeds while minimizing harm to crop plants. This selectivity is crucial for sustainable agricultural practices.
Case Study: Selectivity and Efficacy
A study highlighted the compound's efficacy against gramineous weeds and Cyperus esculentus (yellow nutsedge). The compound demonstrated high herbicidal activity without causing phytotoxicity to important crops such as Zea mays (corn) and Gossypium spp. (cotton) . This unique profile makes it a valuable candidate for integrated weed management strategies.
Weed Species | Herbicidal Activity | Crop Tolerance |
---|---|---|
Gramineous Weeds | High | Corn, Cotton |
Cyperus esculentus | High | Corn, Cotton |
Broadleaf Weeds | Moderate | Corn, Cotton |
Metabolic Modulation
Therapeutic Potential
Beyond its agricultural applications, this compound is being investigated for its role as a modulator of metabolism. Research suggests that compounds with similar structures can influence metabolic pathways, potentially aiding in the treatment of disorders such as diabetes and obesity .
Mechanisms Explored
The compound may act on various metabolic pathways, enhancing insulin sensitivity or regulating lipid metabolism. Such mechanisms are critical for developing therapeutic agents aimed at metabolic syndrome and related conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to affect the activity of lipase and amylase, enzymes crucial for fat and carbohydrate metabolism, respectively .
In Vivo Studies
Animal model studies further support the compound's potential benefits. Administration of the compound resulted in improved glucose tolerance and reduced body weight gain in models predisposed to obesity . These findings suggest a promising avenue for further research into its application in human health.
Properties
IUPAC Name |
2-hydroxy-4-methylsulfonylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKNITYRMQWUFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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